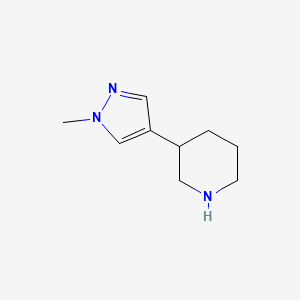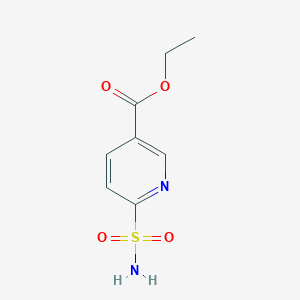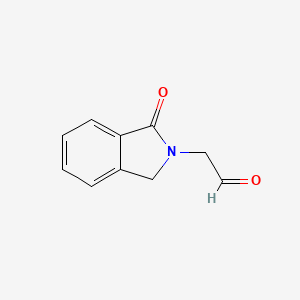
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Descripción general
Descripción
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a benzene ring fused with a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with an amine, followed by cyclization and oxidation steps . Another method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran at its boiling point .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often use catalysts such as zinc chloride to facilitate the reaction and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into isoindoline derivatives.
Substitution: It can undergo substitution reactions, where different substituents replace hydrogen atoms on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products
Major products formed from these reactions include various isoindole derivatives, which have applications in dye synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde involves its interaction with molecular targets such as integrin alpha v beta 3. This interaction mediates various biological processes, including angiogenesis and tumor growth inhibition . The compound forms stable complexes with metal ions, which can be detected and analyzed for research purposes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acid: Similar in structure but with an acetic acid group instead of an acetaldehyde group.
1-Oxoisoindoline-4-carbonitrile: Contains a nitrile group, offering different reactivity and applications.
Lenalidomide: A pharmaceutical compound with a similar isoindole structure, used in cancer treatment.
Propiedades
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZLYDDQXFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


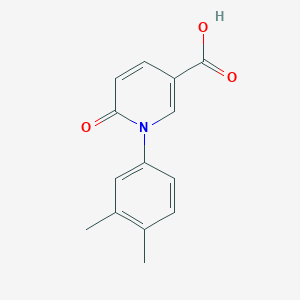

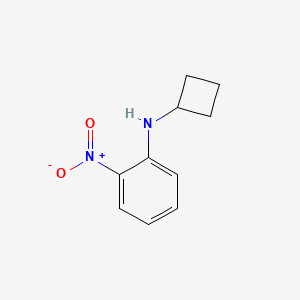
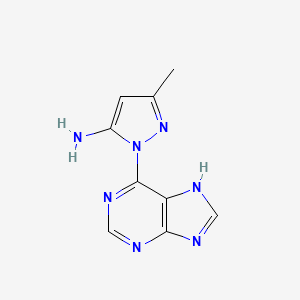
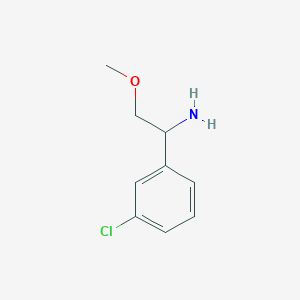
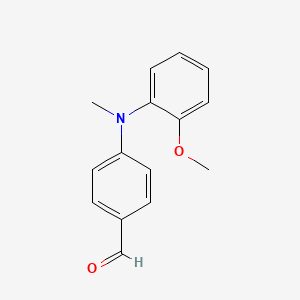


![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)

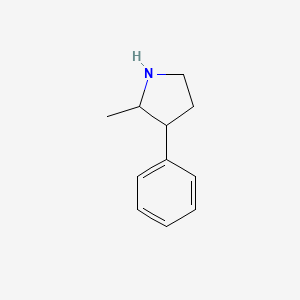
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
